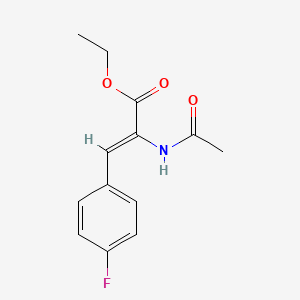
4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one varies depending on its application. In anticancer activity, it has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. In anti-inflammatory activity, it has been shown to inhibit the production of pro-inflammatory cytokines. In antimicrobial activity, it has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
実験室実験の利点と制限
One of the advantages of using 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to explore its potential as a drug candidate for various diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a building block for the synthesis of functional materials can be further explored. Finally, its pharmacokinetics and toxicity can be studied to assess its safety and efficacy for human use.
Conclusion
In conclusion, 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area can lead to the discovery of new drugs and functional materials with significant benefits for society.
合成法
The synthesis of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone, ethyl acetoacetate, and benzaldehyde in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学的研究の応用
4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. In biochemistry, it has been used as a probe to study protein-ligand interactions. In material science, it has been used as a building block for the synthesis of functional materials.
特性
IUPAC Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h2-10,16,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDBCSBRGPFHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6-diphenyl-1,2,4-triazine](/img/structure/B5102459.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-1,3-thiazole](/img/structure/B5102473.png)

![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)
![2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol](/img/structure/B5102502.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102514.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
